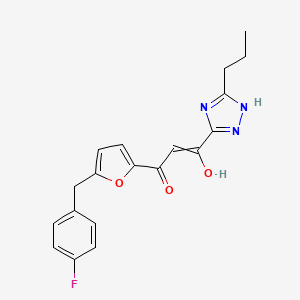
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl derivatives, furan derivatives, and triazole derivatives. Key steps may include:
Formation of the furan ring: This can be achieved through cyclization reactions.
Introduction of the triazole ring: This step may involve azide-alkyne cycloaddition reactions.
Formation of the propenone structure: This can be done through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the propenone structure to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways.
Industry
In the industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one derivatives: Compounds with similar propenone structures.
Furan derivatives: Compounds containing furan rings.
Triazole derivatives: Compounds with triazole rings.
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- lies in its combination of these structural features, which may confer unique chemical and biological properties.
Actividad Biológica
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- is a complex organic compound notable for its unique structural characteristics. This compound includes several functional groups: a fluorophenyl group, a furan ring, a hydroxy group, and a triazole ring. These components contribute to its diverse chemical reactivity and potential applications in pharmaceuticals and agrochemicals .
- Molecular Formula : C20H20FN3O4
- Molecular Weight : 385.39 g/mol
- CAS Number : 280571-52-0
The structural complexity of this compound allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.
Enzyme Inhibition
The presence of the triazole moiety has been associated with enzyme inhibition activities. Triazole-containing compounds have been reported to inhibit various enzymes, including those involved in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cellular growth and survival . This suggests that 2-Propen-1-one may also exhibit similar inhibitory effects.
Antimicrobial Activity
Compounds with furan and triazole rings have demonstrated antimicrobial properties. For example, triazole derivatives are known for their antifungal activity against pathogens such as Candida spp. and Aspergillus spp. . The unique combination of functional groups in this compound may enhance its bioactivity against microbial strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds indicates that modifications to the functional groups can significantly alter biological activity. The fluorophenyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability . Additionally, the positioning of the hydroxy group can influence hydrogen bonding interactions with biological targets.
Case Studies and Research Findings
Recent studies have focused on related compounds to infer potential biological activities:
| Compound | Activity | Reference |
|---|---|---|
| Quinazoline Derivatives | Anticancer (IC50 = 20.72 nM) | |
| Triazole Derivatives | Antifungal (various strains) | |
| Furan-based Compounds | Antimicrobial |
These findings highlight the potential of 2-Propen-1-one as a versatile candidate for further biological evaluations.
Propiedades
Número CAS |
280572-04-5 |
|---|---|
Fórmula molecular |
C19H18FN3O3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18FN3O3/c1-2-3-18-21-19(23-22-18)16(25)11-15(24)17-9-8-14(26-17)10-12-4-6-13(20)7-5-12/h4-9,11,25H,2-3,10H2,1H3,(H,21,22,23) |
Clave InChI |
NCDGSCSPHBXWME-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NN1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















